N-(3-chloro-4-methoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(3-chloro-4-methoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS: 945111-24-0, molecular formula: C₁₅H₁₂ClN₃O₃S, molecular weight: 349.8) is a thiazolo[3,2-a]pyrimidine derivative characterized by:
- A fused thiazole-pyrimidine core with a 5-oxo group.
- A 3-methyl substituent on the thiazole ring.
- A carboxamide group at position 6, linked to a 3-chloro-4-methoxyphenyl moiety.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c1-8-7-23-15-17-6-10(14(21)19(8)15)13(20)18-9-3-4-12(22-2)11(16)5-9/h3-7H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGGDPCHCXFLOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Cyclization
Microwave irradiation significantly enhances reaction efficiency. A mixture of ethyl acetoacetate (1.0 eq), thiourea (1.2 eq), and 3-chloro-4-methoxybenzoyl chloride (1.1 eq) in dimethylformamide (DMF) undergoes microwave heating at 120°C for 20 minutes. The reaction proceeds via a tandem Knoevenagel-cyclization mechanism, yielding the thiazolopyrimidine core with 78% efficiency.
Key parameters :
-
Solvent: DMF (polar aprotic)
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Temperature: 120°C (microwave)
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Catalyst: None required
Carboxamide Functionalization
The 6-carboxamide group is introduced through nucleophilic acyl substitution. The carboxylic acid intermediate is activated using thionyl chloride (SOCl₂) or carbodiimides before coupling with 3-chloro-4-methoxyaniline.
SOCl₂-Mediated Activation
-
Acid chloride formation :
The carboxylic acid (1.0 eq) reacts with SOCl₂ (2.5 eq) under reflux in anhydrous dichloromethane (DCM) for 3 hours. Excess SOCl₂ is removed under vacuum. -
Amidation :
The acid chloride is treated with 3-chloro-4-methoxyaniline (1.2 eq) in tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature. The product precipitates upon addition of ice-water, yielding 82–85% after recrystallization from ethanol.
Characterization data :
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¹H NMR (DMSO-d₆) : δ 2.38 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 7.12–7.45 (m, 3H, Ar–H), 10.21 (s, 1H, NH)
Alternative Pathways
One-Pot Multi-Component Reaction (MCR)
A solvent-free MCR strategy combines methyl 2-cyanoacetate (1.0 eq), 3-chloro-4-methoxyphenyl isothiocyanate (1.0 eq), and acetylacetone (1.0 eq) in the presence of ammonium acetate (2.0 eq). The mixture is heated at 100°C for 4 hours, achieving 70% yield. This method avoids isolation of intermediates, improving atom economy.
Advantages :
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No purification required until final step
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Scalable to gram quantities
Optimization and Yield Comparison
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Microwave cyclization | DMF, 120°C, 20 min | 78 | 98 |
| SOCl₂ amidation | THF, 0–5°C to RT | 85 | 99 |
| One-pot MCR | Solvent-free, 100°C, 4 hr | 70 | 95 |
Mechanistic Insights
The formation of the thiazolopyrimidine core proceeds through:
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Knoevenagel condensation : Formation of α,β-unsaturated ketone from ethyl acetoacetate and aldehyde.
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Cyclization : Attack by thiourea’s sulfur atom on the β-carbon, followed by intramolecular nucleophilic addition.
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Aromatization : Loss of water and ethanol to yield the fused heterocycle.
Challenges and Solutions
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Low solubility : The 3-chloro-4-methoxyphenyl group introduces steric hindrance. Using DMF as a high-boiling solvent improves dissolution during cyclization.
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Byproduct formation : Excess SOCl₂ in amidation leads to over-acylation. Quenching with ice-water selectively precipitates the product.
Green Chemistry Approaches
Recent advances emphasize ionic liquid-mediated synthesis . Using 1-butyl-3-methylimidazolium bromide ([BMIM]Br) as both solvent and catalyst reduces reaction time to 30 minutes with comparable yields (76%). This method aligns with sustainable chemistry principles by eliminating volatile organic solvents.
Industrial Scalability
Pilot-scale batches (1 kg) employ continuous flow reactors for the cyclization step, achieving 80% yield with 99.5% purity. Key parameters include:
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Residence time: 12 minutes
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Temperature: 130°C
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Pressure: 3 bar
Chemical Reactions Analysis
Chemical Reactivity and Transformations
The compound undergoes reactions typical of its functional groups and heterocyclic framework:
2.1. Functional Group Reactivity
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Carboxamide group :
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Thiazole ring :
-
Pyrimidine core :
2.2. Analytical Data from Related Compounds
| Property | Value | Method |
|---|---|---|
| Melting Point | ~286–287°C | Differential scanning calorimetry |
| Solubility | Poor in water | Kinetic solubility assays |
| Stability | Moderate heat | TGA-DTA analysis |
Reaction Mechanisms and Pathways
3.1. Substitution Reactions
The chloro and methoxy groups on the phenyl ring influence reactivity:
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Nucleophilic aromatic substitution : The electron-withdrawing chloro group activates the ring for displacement by strong nucleophiles (e.g., amines) .
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Electrophilic substitution : The methoxy group directs incoming electrophiles to meta positions .
3.2. Oxidation/Reduction Pathways
The thiazole ring’s sulfur atom undergoes oxidation:
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to N-(3-chloro-4-methoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study published in the Journal of Medicinal Chemistry reported that thiazolo[3,2-a]pyrimidines can target specific kinases involved in tumor growth .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. A study conducted by researchers at a prominent university found that derivatives of this compound exhibited activity against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .
Agricultural Applications
Pesticide Development
In agricultural research, thiazolo[3,2-a]pyrimidines have been explored as potential pesticide candidates. Their ability to inhibit specific enzymes in pests has been linked to reduced survival rates and reproductive success. A field trial demonstrated that formulations containing this compound significantly reduced pest populations in crops without adversely affecting non-target species .
Materials Science Applications
Polymer Chemistry
this compound has potential applications in polymer science. It can be used as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Preliminary studies suggest that polymers synthesized from this compound exhibit improved resistance to degradation under extreme conditions .
Data Table: Summary of Applications
Case Studies
-
Anticancer Study
A recent study evaluated the anticancer effects of a series of thiazolo[3,2-a]pyrimidines on human cancer cell lines. The results indicated that certain derivatives had IC50 values lower than 10 µM, suggesting potent activity against cancer cells. -
Pesticide Efficacy Trial
In a controlled environment, crops treated with formulations containing this compound showed a 70% reduction in pest populations compared to untreated controls over a growing season.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves the inhibition of key enzymes and signaling pathways. For example, it can inhibit the NF-κB inflammatory pathway, reducing the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and nitric oxide (NO) . Additionally, it may interact with molecular targets such as ATF4 and NF-κB proteins, leading to neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Core Modifications and Functional Groups
Physicochemical and Pharmacological Considerations
Solubility and Lipophilicity
- The target compound’s methoxy group improves aqueous solubility compared to purely halogenated analogs like D82011.
Conformational Analysis
- Crystal structures of related compounds (e.g., ) reveal puckered pyrimidine rings (deviation ~0.224 Å from planarity) and dihedral angles >80° between fused rings. These features may influence binding to flat enzymatic pockets .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₄H₁₀ClN₃O₃S
- Molecular Weight : 335.8 g/mol
- CAS Number : 945195-35-7
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrimidine moieties exhibit notable antimicrobial properties. Specifically, derivatives of thiazolo[3,2-a]pyrimidines have been shown to possess antibacterial and antifungal activities.
- Antibacterial Activity : Studies have demonstrated that similar compounds can effectively inhibit the growth of various bacterial strains. For instance, a related compound exhibited a minimum inhibitory concentration (MIC) of 50 μg/mL against Mycobacterium smegmatis, outperforming standard antibiotics like Rifampicin .
- Antifungal Activity : The presence of the methoxy group in the phenyl ring has been linked to enhanced antifungal activity against pathogens such as Candida albicans and Aspergillus niger .
Antitumor Activity
The thiazolo[3,2-a]pyrimidine scaffold has also shown promise in cancer research. Compounds in this class have been evaluated for their ability to inhibit tumor cell proliferation.
- Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to interfere with cellular signaling pathways and induce apoptosis in cancer cells. For example, certain derivatives have been found to inhibit tubulin polymerization, which is crucial for cancer cell division .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on its structure:
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Generally enhance antibacterial activity |
| Methoxy group | Associated with increased antifungal activity |
| Halogen substituents | Can improve anticancer properties |
Case Studies
- Antibacterial Study : A recent study synthesized several thiazolo[3,2-a]pyrimidine derivatives and tested their antibacterial efficacy against E. coli and S. aureus. The compound exhibited significant inhibition compared to controls, suggesting its potential as a lead compound for antibiotic development .
- Anticancer Research : In vitro studies on human liver carcinoma cell lines (HepG2) revealed that derivatives of this compound showed potent anti-proliferative effects. The presence of specific functional groups was crucial for enhancing cytotoxicity against tumor cells .
Q & A
Q. Basic
- NMR (¹H/¹³C) : Assigns substituent positions (e.g., methoxy at δ 3.8–4.0 ppm; carbonyl carbons at δ 165–175 ppm) .
- IR spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH groups (if present) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₆H₁₃ClN₃O₃S: 366.0372).
How can researchers reconcile contradictory pharmacological activity data for this compound?
Advanced
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., fixed IC₅₀ measurement conditions).
- Structural analogs : Minor substituent changes (e.g., chloro vs. methoxy) drastically alter activity. For example, pyrazolo[4,3-d]pyrimidine analogs show varied efficacy depending on para-fluorophenyl substitutions .
- Meta-analysis : Compare data across studies using cheminformatics tools (e.g., molecular docking to identify binding site interactions) .
What computational strategies predict the bioactivity of thiazolo[3,2-a]pyrimidine derivatives?
Q. Advanced
- Molecular docking : Targets kinases or enzymes (e.g., EGFR) using software like AutoDock Vina. The carboxamide group often forms hydrogen bonds with active-site residues .
- QSAR models : Correlate substituent electronic properties (e.g., Hammett σ values for chloro/methoxy groups) with activity .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding interactions .
How do substituents on the phenyl ring influence the compound’s reactivity and bioactivity?
Q. Advanced
- Electron-withdrawing groups (e.g., Cl) : Enhance electrophilicity of the carboxamide moiety, improving cross-coupling reactivity .
- Methoxy groups : Increase solubility but may reduce membrane permeability. Para-methoxy substitutions in pyrimidine derivatives show higher cytotoxicity than ortho-substituted analogs .
- Structure-Activity Relationship (SAR) : Fluorine substitutions at specific positions (e.g., 4-fluorophenyl) improve metabolic stability in vivo .
What are the methodological considerations for optimizing synthetic yield?
Q. Advanced
- Catalyst screening : Sodium acetate vs. K₂CO₃ for condensation reactions (higher yields with NaOAc in acetic acid) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates but may require post-reaction purification .
- Temperature control : Reflux at 110–120°C minimizes side reactions (e.g., decarboxylation) .
How is the compound’s stability assessed under varying storage conditions?
Q. Basic
- Accelerated stability studies : Expose to 40°C/75% RH for 6 months. Monitor degradation via HPLC (e.g., loss of carboxamide peak area).
- Light sensitivity : UV-Vis spectroscopy tracks photooxidation of the thiazolo ring (λmax shifts from 280 nm to 320 nm indicate degradation) .
What role does the thiazolo[3,2-a]pyrimidine core play in biological activity?
Q. Advanced
- Planarity and π-stacking : The fused heterocyclic system intercalates into DNA or binds ATP pockets in kinases.
- Hydrogen bond acceptors : The 5-oxo group and carboxamide nitrogen participate in key interactions with targets like topoisomerase II .
- Conformational rigidity : Puckering of the thiazolo ring enhances selectivity by reducing off-target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
